molecular formula C7H4ClNO3S B1368139 3-Chlorobenzene-1-sulfonyl isocyanate CAS No. 68984-05-4

3-Chlorobenzene-1-sulfonyl isocyanate

Cat. No.: B1368139
CAS No.: 68984-05-4
M. Wt: 217.63 g/mol
InChI Key: BUFPYFZTTSMGCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isocyanates typically involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .

Scientific Research Applications

Catalysis in Synthesis of Azobenzenes

3-Chlorobenzene-1-sulfonyl isocyanate plays a role in the rhodium(III)-catalyzed ortho-C-H amidation of azobenzenes. This process, which is part of a C-H activation strategy, facilitates the efficient construction of a range of amide moieties into azobenzenes (Han et al., 2015).

Reactions in Organic Synthesis

Aryl sulfonyl isocyanates, like this compound, are vital intermediates in organic synthesis. They react with various nucleophiles to form amides, sulfonyl ureas, pyrrolidine derivatives, lactams, oxazolidinones, etc. (Huang & Yan, 2017).

Application in Lithium-Ion Batteries

In the field of energy storage, particularly in lithium-ion batteries, this compound (as part of sulfonyl isocyanate/sulfone binary electrolytes) shows promise due to its contribution to battery performance and stability (Wu et al., 2012).

Medicinal Chemistry

In the realm of drug discovery and medicinal chemistry, this compound is used in the synthesis of diverse sulfonamide derivatives. These compounds exhibit significant antibacterial activity against various bacterial strains, indicating their potential in developing new antibacterial agents (Boufas et al., 2014).

Mechanism of Action

Target of Action

The primary target of 3-Chlorobenzene-1-sulfonyl isocyanate is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile (this compound) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

The interaction of this compound with the benzene ring affects the biochemical pathways of the organic compound. The substitution of the benzene ring alters the compound’s structure and can potentially affect its downstream effects . .

Pharmacokinetics

Like other similar compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the molecular and cellular properties of the organic compound, potentially altering its function or activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals that can react with this compound .

Biochemical Analysis

Biochemical Properties

3-Chlorobenzene-1-sulfonyl isocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to react with nucleophiles, such as amines and alcohols, forming stable urea and carbamate derivatives . This reactivity makes it useful in the modification of proteins and peptides, where it can be used to introduce specific functional groups or labels. The compound’s interaction with enzymes, such as proteases and kinases, can lead to the inhibition or activation of these enzymes, thereby influencing various biochemical pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can react with amino acid residues in proteins, such as lysine and cysteine, leading to the formation of stable adducts . These modifications can alter the structure and function of the target proteins, resulting in changes in enzyme activity, protein-protein interactions, and cellular signaling . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These changes can be monitored using various biochemical assays and analytical techniques.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on the overall health and function of the animals . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the immune system . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity and adverse outcomes . These studies are essential for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular components . These metabolic reactions can influence the overall metabolic flux and levels of various metabolites in the cell . Understanding these pathways is crucial for predicting the compound’s effects on cellular metabolism and identifying potential biomarkers of exposure.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm, nucleus, and organelles . Its distribution can be influenced by factors such as binding to cellular proteins and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and modification . Alternatively, it can accumulate in the nucleus, where it can influence gene expression and DNA repair processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-N-(oxomethylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S/c8-6-2-1-3-7(4-6)13(11,12)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFPYFZTTSMGCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601592
Record name 3-Chlorobenzene-1-sulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68984-05-4
Record name 3-Chlorobenzene-1-sulfonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobenzene-1-sulfonyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5,7-Dichloro-4-[3-chlorobenzenesulfonimide]-1,4-dihydroquinoline-2-carboxylic acid, methyl ester ##STR30## Combine oxalyl chloride (25mL) and 3-chlorobenzenesulfonamide (4.3g, 23mmol) and reflux overnight. Remove oxalyl chloride in vacuo and combine the resulting residue with o-dichlorobenzene (25mL) and reflux. Evaporate the solvent in vacuo to distill to give [3-chlorobenzenesulfonyl]isocyanate (2g, 40%); bp 92°-5° C.
[Compound]
Name
5,7-Dichloro-4-[3-chlorobenzenesulfonimide]-1,4-dihydroquinoline-2-carboxylic acid, methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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